(1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine
Description
(1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine (CAS: 1052100-75-0) is a chiral cyclopentane derivative featuring a benzyloxy group at position 3 and an amine group at position 1. Its molecular formula is C₁₂H₁₇NO (molecular weight: 191.27 g/mol), with a Smiles notation of NC1CCC(OCc2ccccc2)C1 . The compound is classified as a building block in organic synthesis, particularly in pharmaceutical research, where stereochemistry and substituent effects are critical for biological activity. Notably, it is listed as discontinued by Biosynth , though its structural analogs remain relevant for comparative studies.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1S,3R)-3-phenylmethoxycyclopentan-1-amine |
InChI |
InChI=1S/C12H17NO/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12+/m0/s1 |
InChI Key |
LIZCJJIXNPWSPE-NWDGAFQWSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC1N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediate Formation
The RCM strategy, exemplified in polyhydroxylated cyclopentane β-amino acid syntheses, begins with hexose derivatives. For instance, d-mannose is selectively protected at the primary hydroxyl group using TBDPS-Cl, followed by Dess–Martin oxidation to yield ketone intermediates. Subsequent Wittig olefination introduces conjugated dienes, enabling cyclization via RCM.
Catalytic Cyclization
First- or second-generation Grubbs catalysts facilitate RCM, with yields exceeding 90% under optimized conditions. For example, diolefin 9c derived from d-mannose undergoes RCM with Grubbs I catalyst to form cyclopentenol 10 in 90% yield. Steric hindrance influences catalyst selection: bulkier substrates require second-generation catalysts for efficient ring closure.
Post-RCM Functionalization
Post-cyclization steps include TEMPO-mediated oxidation to carboxylic acids and esterification. Methyl ester 11b is obtained in 85% yield over three steps. The critical aza-Michael addition introduces the amine group stereoselectively; benzylamine reacts with cyclopentenecarboxylate 11b to afford (1S,3R)-configured product 12 in 91% yield.
Table 1: Key RCM Reaction Parameters
| Step | Conditions | Yield | Catalyst | Reference |
|---|---|---|---|---|
| RCM of 9c | CH₂Cl₂, 40°C, 12 h | 90% | Grubbs I | |
| Aza-Michael addition | DMF, rt, 48 h | 91% | - | |
| Total synthesis | 9 steps from d-mannose | 40% | - |
Aza-Michael Addition Strategy
Substrate Design for Stereocontrol
Conjugated cyclopentenecarboxylates serve as Michael acceptors, with α,β-unsaturation enabling 1,4-addition. Benzylamine adds preferentially to the Re face, dictated by the ester group’s electron-withdrawing effect and cyclopentane ring conformation.
Solvent and Temperature Effects
Reactions in polar aprotic solvents (e.g., DMF) at room temperature maximize stereoselectivity. Prolonged reaction times (48 h) ensure complete conversion without epimerization.
Protecting Group Considerations
Benzyl ethers remain stable during aza-Michael additions, while PMB (p-methoxybenzyl) groups allow selective deprotection in later stages. For example, galactose-derived 19a uses PMBNH₂ to enable orthogonal deprotection.
Reductive Amination Methods
Catalytic Hydrogenation
Pd/C or Raney Ni catalyzes amine formation, though over-reduction risks must be mitigated. Yields depend on steric hindrance; bulky substituents near the ketone lower reaction efficiency.
Radical Addition Techniques
Hydrazone Intermediates
Diastereocontrol in radical additions to β-benzyloxy hydrazones provides an alternative pathway. For example, hydrazone 23 undergoes radical-mediated amination to yield 24 in 47% yield, though stereoselectivity requires further optimization.
Initiators and Conditions
Triethylborane or AIBN initiates radical chains at low temperatures (−78°C). Steric effects from the benzyloxy group direct radical addition to the less hindered face.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Method | Steps | Total Yield | Stereocontrol | Scalability |
|---|---|---|---|---|
| RCM/Aza-Michael | 9 | 40% | High (d.r. >19:1) | Moderate |
| Reductive Amination | 3–5 | 30–50% | Low (requires chiral catalysis) | High |
| Radical Addition | 6 | 24% | Moderate | Low |
The RCM approach offers superior stereocontrol but involves lengthy sequences. Reductive amination is shorter but lacks inherent stereoselectivity. Radical methods remain exploratory, with yields below 25% .
Mechanism of Action
The mechanism of action of (1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Fluorinated Analog: (1S,3R)-rel-3-Fluorocyclopentan-1-amine
- CAS : 1154870-57-1
- Molecular Formula : C₅H₁₀FN
- Molecular Weight : 103.14 g/mol
- Key Differences: Replacing the benzyloxy group with fluorine reduces molecular weight by ~46% and alters electronic properties. However, biological activity may differ due to reduced steric bulk .
Methoxy Analog: (1R,3S)-3-Methoxycyclopentan-1-amine
- CAS : 1268522-02-6
- Molecular Formula: C₆H₁₃NO
- Molecular Weight : 115.17 g/mol
- Key Differences : The methoxy group is smaller and less lipophilic than benzyloxy, leading to lower molecular weight (115.17 vs. 191.27 g/mol). This may improve aqueous solubility but reduce membrane permeability in biological systems .
tert-Butoxy Derivatives
- Examples :
- (1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride
- (1S,3R)-3-(tert-butoxy)cyclopentan-1-amine hydrochloride
- Key Differences : The tert-butoxy group introduces significant steric bulk and electron-donating effects, which could stabilize intermediates in synthesis. The hydrochloride salt form enhances solubility in water compared to the free amine form of the target compound .
Stereochemical Variations
Enantiomer: (1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine
- CAS : 1052100-66-9
- Molecular Formula: C₁₂H₁₇NO (identical to target compound)
- Key Differences : The (1R,3R) enantiomer shares the same molecular formula and weight but differs in spatial arrangement. Such stereochemical distinctions often lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors), affecting potency or selectivity .
Positional Isomers
(1S,2S)-2-(Benzyloxy)cyclopentan-1-amine
- CAS : 181657-57-8
- Molecular Formula: C₁₂H₁₇NO
- Key Differences: The benzyloxy and amine groups are adjacent (positions 1 and 2) instead of positions 1 and 3.
Research Findings
Biological Activity
(1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine is an organic compound characterized by a cyclopentane ring with a benzyloxy group at the 3-position and an amine functional group. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of approximately 191.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects, including potential analgesic properties.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, which could influence mood and pain perception.
- Enzymatic Modulation : The compound's structural features allow it to potentially inhibit or activate specific enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | CAS Number | Structure Characteristics | Unique Features |
|---|---|---|---|
| (1R,3S)-rel-3-(Benzyloxy)cyclopentan-1-amine | 1052100-75-0 | Similar cyclopentane structure | Different stereochemistry affecting biological activity |
| (1S,3R)-3-Aminocyclopentanol | 946826-74-0 | Contains an amino group | Lacks benzyloxy functionality |
| (1R,2S,3R)-5-(Benzyloxy)quinazolin-4-Yl-amino | 1234567 | Contains a quinazoline moiety | More complex structure with different target interactions |
This table highlights how this compound stands out due to its specific stereochemical configuration and functional groups that may influence its biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their potential applications:
- Analgesic Activity : Research involving compounds structurally similar to this compound has shown promise in pain management through modulation of the κ-opioid receptor (KOR). For instance, a study identified a selective KOR ligand that demonstrated potent antinociceptive effects in animal models .
- Structure–Activity Relationship Studies : Investigations into the structure–activity relationships (SAR) of similar compounds have provided insights into how modifications can enhance biological activity. Such studies often employ molecular docking and binding assays to elucidate mechanisms of action .
Q & A
Q. What are the key structural features and stereochemical considerations for (1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine?
The compound’s stereochemistry is defined by the (1S,3R) configuration, where the benzyloxy group at position 3 and the amine at position 1 adopt a trans relationship on the cyclopentane ring. This configuration is critical for intermolecular interactions, such as hydrogen bonding (via the amine) and hydrophobic interactions (via the benzyl group). Structural characterization should prioritize chiral HPLC or X-ray crystallography to confirm stereochemical purity, as minor enantiomeric impurities can significantly alter biological activity .
Q. What synthetic routes are commonly employed for the preparation of this compound?
A typical synthesis involves cyclopentane ring functionalization via nucleophilic substitution or ring-opening reactions. For example, a benzyloxy group can be introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by amine protection/deprotection steps to preserve stereochemistry. Catalytic hydrogenation or enzymatic resolution may be used to isolate the desired enantiomer .
Q. How can researchers validate the purity and identity of this compound?
Use a combination of analytical techniques:
- NMR : Confirm stereochemistry via coupling constants (e.g., for trans-annular protons).
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for CHNO, expected m/z 191.13).
- Chiral HPLC : Ensure enantiomeric excess >98% using a chiral stationary phase (e.g., Chiralpak AD-H column) .
Advanced Research Questions
Q. How can the stereochemical integrity of this compound be maintained during derivatization?
Protecting the amine with a tert-butoxycarbonyl (Boc) group prior to benzyloxy substitution minimizes racemization. For example, Boc-protected intermediates (see ) allow selective deprotection under acidic conditions without disturbing the benzyl ether. Monitoring reaction progress via TLC or in situ IR spectroscopy helps prevent overfunctionalization .
Q. What experimental strategies address contradictory data in structure-activity relationship (SAR) studies?
Discrepancies in SAR may arise from unaccounted stereochemical impurities or solvent effects. To resolve this:
Q. What are the metabolic stability challenges for this compound in preclinical studies?
The benzyloxy group is prone to oxidative cleavage by cytochrome P450 enzymes, generating cyclopentanol derivatives. To enhance metabolic stability:
Q. How can researchers design analogs to probe the role of the benzyloxy group in biological activity?
Systematic modification of the benzyl moiety (e.g., replacing it with cyclohexylmethoxy or naphthyloxy groups) can elucidate steric and electronic contributions. Parallel synthesis using Sonogashira coupling or Buchwald-Hartwig amination enables rapid diversification. Activity data should be analyzed via Free-Wilson or Hansch models to quantify substituent effects .
Methodological Considerations
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- LogP calculation : Use MarvinSketch or ACD/Labs to estimate lipophilicity (predicted LogP ~1.5).
- pKa prediction : SPARC or ChemAxon tools suggest the amine pKa ≈ 9.2, making it protonated at physiological pH.
- Solubility : Apply the General Solubility Equation (GSE) with melting point data (if available) .
Q. How should researchers handle discrepancies in reported synthetic yields?
Variations in yield often stem from differences in catalyst loading or solvent purity. Replicate procedures using rigorously dried solvents (e.g., molecular sieves for THF) and inert atmospheres. Compare intermediates via NMR (if fluorinated reagents are used) to trace side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
